Lead(II) tetrafluoroborate

Beschreibung

Eigenschaften

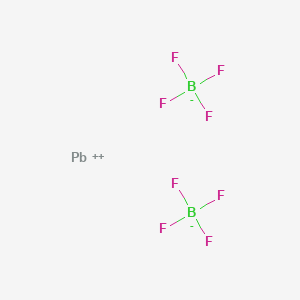

IUPAC Name |

lead(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Pb/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGXAENNKXXYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(BF4)2, B2F8Pb | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065651 | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead fluoborate is an odorless colorless liquid. An aqueous solution. Sinks and mixes with water. (USCG, 1999), Crystalline powder; [HSDB] | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead fluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13814-96-5 | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, lead(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAX1E0VJ84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

The Significance of Lead Ii Coordination Chemistry in Contemporary Research

The coordination chemistry of the lead(II) ion (Pb²⁺) is a field of intense contemporary research due to its remarkable diversity and complexity. wisdomlib.orgacs.org A defining feature of Pb(II) is its [Xe]4f¹⁴5d¹⁰6s² electron configuration, which includes a valence shell 6s² lone pair of electrons. researchgate.net This lone pair can be stereochemically active, meaning it occupies space in the coordination sphere and influences the arrangement of ligands around the metal center. researchgate.netresearchgate.net

This stereochemical activity gives rise to two primary coordination geometries:

Hemidirected: The ligands are arranged on only one side of the lead ion, leaving a noticeable void or gap in the coordination sphere, which is occupied by the lone pair. acs.orgnih.govacs.org This results in an asymmetric distribution of ligands and distorted coordination polyhedra. researchgate.net

The balance between these two geometries is delicate and depends on factors like the nature of the ligands and their interactions. acs.orgacs.org Lead(II) can exhibit a wide range of coordination numbers, typically from 2 to 12, allowing it to form a vast array of complexes with diverse structures and properties. acs.orgnih.gov Researchers are particularly interested in how Pb(II) interacts with various donor atoms such as oxygen, nitrogen, and sulfur, as these interactions are fundamental to its role in both designed chemical systems and biological contexts. nih.govnih.govnih.gov The ability to form complexes with unique physical and chemical properties makes Pb(II) a significant subject of study for developing new materials and understanding its interactions in broader systems. wisdomlib.org

The Role of Weakly Coordinating Anions: Focus on Tetrafluoroborate Bf₄⁻

To study highly reactive cations like Pb²⁺ in their complexed forms, chemists often employ weakly coordinating anions (WCAs). wikipedia.orgcuvillier.de The primary function of a WCA is to act as a charge-balancing "spectator" ion that interacts only minimally with the cationic center. cuvillier.de Ideally, a WCA possesses very low basicity and nucleophilicity and is chemically robust towards oxidation and electrophiles. cuvillier.decuvillier.de This weak interaction prevents the anion from displacing ligands or reacting with the cation, thereby allowing the intrinsic properties of the cationic complex to be studied. wikipedia.org

The tetrafluoroborate (B81430) anion, BF₄⁻, is a classic example of a weakly coordinating anion. cuvillier.dewikipedia.org It is a tetrahedral species that is often used to isolate and stabilize cationic metal complexes. wikipedia.orgontosight.ai Compared to anions like halides or nitrates, BF₄⁻ is significantly less nucleophilic and basic. wikipedia.org Its relatively small size (formula weight of 86.8 g/mol ) also makes it a convenient choice in synthesis. wikipedia.org

However, the term "non-coordinating" is an idealization, as some degree of interaction always exists in the solid state or in solution. cuvillier.de The tetrafluoroborate anion is not entirely "innocent" and can, under certain conditions, coordinate to metal centers. wikipedia.org Research has shown that BF₄⁻ can act as a ligand itself, for instance, by donating a fluoride (B91410) atom to form a bridge between the boron and the metal center. wikipedia.org It is also known to be sensitive to hydrolysis and can serve as a fluoride source in certain reactions, highlighting its potential reactivity. wikipedia.orgresearchgate.net Despite these limitations, its use has been popular as a safer alternative to anions like perchlorate (B79767) (ClO₄⁻), which can form potentially explosive compounds. wikipedia.org

| Property | Value |

| Chemical Formula | Pb(BF₄)₂ |

| Molecular Weight | 380.81 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid or crystalline powder chemicalbook.com |

| Density | ~1.615 g/mL at 25 °C (for 50 wt. % solution) sigmaaldrich.com |

| Solubility | Soluble in water nbinno.com |

| Synonyms | Lead fluoborate, Lead(II) fluoroborate americanelements.comnih.gov |

Table 1: Physical and Chemical Properties of Lead(II) Tetrafluoroborate.

Research Trajectories for Lead Ii Tetrafluoroborate: an Overview

Synthesis of this compound Precursors

The preparation of this compound can be broadly categorized into aqueous and non-aqueous routes, each offering distinct advantages depending on the intended application.

Aqueous Solution-Based Synthetic Routes

A prevalent and straightforward method for synthesizing aqueous solutions of this compound involves the reaction of a lead(II) salt with fluoroboric acid (HBF₄). nih.gov Commonly used lead precursors include lead(II) oxide (PbO) or lead(II) carbonate (PbCO₃). nih.govchemicalbook.com The reaction proceeds by slowly adding the lead oxide or carbonate to the fluoroboric acid in a reactor.

The general reactions are as follows:

PbO + 2HBF₄ → Pb(BF₄)₂ + H₂O

PbCO₃ + 2HBF₄ → Pb(BF₄)₂ + H₂O + CO₂

This method yields a colorless, odorless aqueous solution, which is commercially available, typically at a concentration of 50% w/w. chemicalbook.comfishersci.nohoneywell.comthermofisher.com These solutions are employed in various industrial applications, including electroplating. nih.govchemicalbook.com It is noted that the aqueous solution is acidic and can decompose in water or alcohol. chemicalbook.com

Non-Aqueous and Mixed Solvent Systems in Synthesis

The synthesis of anhydrous or non-aqueous this compound is crucial for applications sensitive to water. One method involves the electrolysis of lead metal in a solution containing tetrafluoroboric acid. wikipedia.org Another approach suitable for producing various metal tetrafluoroborates in a non-aqueous environment involves reacting a metal fluoride (B91410) with boron trifluoride (BF₃) gas dissolved in an organic solvent. This prevents the formation of hydrates and hydrolysis by-products.

For the synthesis of coordination complexes, mixed solvent systems are frequently employed. A common system is a mixture of water and acetonitrile (B52724) (H₂O/MeCN), which is effective for reacting the aqueous this compound solution with various organic ligands. researchgate.netrsc.org This approach leverages the solubility of the lead salt in water and the ligands in the organic co-solvent, facilitating homogeneous reaction conditions for the formation of complex structures.

Synthesis of this compound Coordination Complexes

The large size and flexible coordination sphere of the Pb(II) ion allow it to form a wide array of coordination complexes with various donor ligands. The tetrafluoroborate anion (BF₄⁻) is considered weakly coordinating, which makes this compound an excellent starting material for synthesizing complexes where the ligand's coordination properties can be studied in detail.

Ligand-Directed Assembly Strategies

The synthesis of lead(II) complexes with neutral diphosphine ligands presents a unique area of main group coordination chemistry. While lead dihalides are often intractable, the use of this compound provides a more suitable precursor. Spectroscopic studies, particularly ³¹P NMR in nitromethane (B149229) (MeNO₂), have been instrumental in studying the complexation between Pb(II) and polydentate phosphines. cdnsciencepub.com These studies have shown the formation of 1:1 complexes with ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). cdnsciencepub.com

| Ligand | Abbreviation | Resulting Complex Type | Solvent | Reference |

| 1,2-Bis(diphenylphosphino)ethane | dppe | [Pb(dppe)]²⁺ | MeNO₂ | cdnsciencepub.com |

| Phenylbis[2-(diphenylphosphino)ethyl]phosphine | triphos | [Pb(triphos)]²⁺ | MeNO₂ | cdnsciencepub.com |

| 1,1,1-Tris(diphenylphosphinomethyl)ethane | tripod | [Pb(tripod)]²⁺ | MeNO₂ | cdnsciencepub.com |

This table summarizes representative diphosphine and polydentate phosphine (B1218219) ligands used in the synthesis of lead(II) complexes.

These studies reveal that the phosphine ligands can achieve their maximum denticity, and unambiguous one-bond ²⁰⁷Pb–³¹P coupling constants can be observed, providing direct evidence of the lead-phosphine interaction. cdnsciencepub.com

This compound readily forms complexes with diimine and triimine ligands such as 2,2'-bipyridyl (bipy), 1,10-phenanthroline (B135089) (phen), and 2,2':6',2''-terpyridyl (terpy). These complexes are typically prepared by reacting the lead salt with the respective ligand in an aqueous/acetonitrile (MeCN) solution. researchgate.net The resulting structures can vary from mononuclear to dinuclear or polymeric, depending on the stoichiometry and the specific ligand used.

For instance, the reaction with 2,2'-bipyridyl can yield a dinuclear complex, [{Pb(bipy)₂(BF₄)}₂][BF₄]₂, where the lead atoms are bridged by tetrafluoroborate anions. researchgate.net In contrast, the reaction with 1,10-phenanthroline can produce a mononuclear complex, [Pb(phen)₂(BF₄)₂], where the tetrafluoroborate anions act as bidentate (κ²) ligands. researchgate.net The reaction with the tridentate ligand 2,2':6',2''-terpyridyl has been shown to result in the formation of [Pb(terpy)₃][BF₄]₂, where the lead center is coordinated by three terpy ligands. researchgate.net

| Ligand | Abbreviation | Complex Formula | Structural Features | Reference |

| 2,2'-Bipyridyl | bipy | [{Pb(bipy)₂(BF₄)}₂][BF₄]₂ | Dinuclear, bridging BF₄⁻ | researchgate.net |

| 1,10-Phenanthroline | phen | [Pb(phen)₂(BF₄)₂] | Mononuclear, κ²-BF₄⁻ ligands | researchgate.net |

| 2,2':6',2''-Terpyridyl | terpy | [Pb(terpy)₃][BF₄]₂ | Mononuclear, tris-terpy complex | researchgate.net |

This table details the complexes formed from the reaction of this compound with selected diimine and triimine ligands.

These syntheses highlight the versatility of this compound as a precursor and demonstrate how the structure of the resulting complex is directed by the nature of the multidentate N-donor ligand.

Interactions with Macrocyclic Ligands (e.g., Crown Ethers, Oxa-Thia Crown Ethers)

The complexation of this compound with macrocyclic ligands such as crown ethers and their oxa-thia analogues reveals significant structural diversity, influenced by the size and donor atoms of the macrocycle. The reaction of Pb(BF₄)₂ with 18-crown-6 (B118740) in a water/acetonitrile solution yields a dinuclear complex, [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂. tandfonline.com In this structure, two nine-coordinate lead centers are each bound to all six oxygen atoms of the crown ether, a water molecule, and are bridged by two tetrafluoroborate anions. tandfonline.com

In contrast, the use of the oxa-thia crown ether acs.organeO₄S₂ results in a mononuclear complex, [Pb( acs.organeO₄S₂)(H₂O)₂(BF₄)][BF₄]. Here, the lead ion is coordinated to the O₄S₂ donor set within the macrocycle, two water molecules, and a chelating tetrafluoroborate anion. tandfonline.comresearchgate.net The smaller 15-membered ring macrocycles, 15-crown-5 (B104581) and the oxa-thia analogue whiterose.ac.ukaneO₃S₂, form 10-coordinate "sandwich" complexes with the formula [Pb(macrocycle)₂][BF₄]₂. tandfonline.com

These studies show that while the complexes are stable in the solid state, they tend to be labile in solution. Conductivity and ¹⁹F NMR spectroscopic studies indicate that the tetrafluoroborate anions dissociate in solution. tandfonline.com The coordination environment is highly dependent on the ligand, with the lead(II) ion accommodating high coordination numbers, often with irregular geometries and endocyclic (in-cavity) ligand binding. rasayanjournal.co.in

| Ligand | Complex Formula | Pb(II) Coordination Number | Key Structural Features |

| 18-crown-6 | [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂ | 9 | Dinuclear complex; two bridging BF₄⁻ anions. tandfonline.com |

| acs.organeO₄S₂ | [Pb( acs.organeO₄S₂)(H₂O)₂(BF₄)][BF₄] | 10 | Mononuclear; O₄S₂ coordination; one chelating BF₄⁻ anion. tandfonline.comresearchgate.net |

| 15-crown-5 | [Pb(15-crown-5)₂][BF₄]₂ | 10 | Mononuclear "sandwich" complex. tandfonline.com |

| whiterose.ac.ukaneO₃S₂ | [Pb(macrocycle)₂][BF₄]₂ | 10 | Mononuclear "sandwich" complex. tandfonline.com |

Formation of Schiff Base Complexes

The synthesis of lead(II) Schiff base complexes is a well-established area of coordination chemistry. However, a review of the literature indicates that these syntheses predominantly utilize lead(II) salts such as lead(II) acetate (B1210297) or lead(II) chloride as the metal precursor. whiterose.ac.ukrsc.orgmdpi.com For instance, new series of lead(II) complexes have been synthesized from Schiff bases derived from isatins and amino acids or 4-methoxybenzaldehyde (B44291) and amino acids, but in these cases, the reactions were carried out with lead(II) acetate in refluxing methanol (B129727) or a benzene/methanol mixture. rsc.orgmdpi.com The process often involves the azeotropic removal of acetic acid to drive the reaction to completion. rsc.org

Similarly, the interaction of lead(II) salts with Schiff bases like N,N′-bis(salicylidene)ethane-1,2-diamine (H₂salen) has been reported to yield novel complexes, but again, other lead salts are typically employed. nih.gov The ligands in these complexes generally act as bidentate or multidentate species, coordinating to the lead(II) center through azomethine nitrogen and deprotonated carboxylate or phenolic oxygen atoms. rsc.orgmdpi.com

While the formation of Schiff base complexes with lead(II) is extensive, there is a notable lack of specific examples in the scientific literature detailing the direct use of this compound as the starting material for these syntheses.

Sonochemical and Microwave-Assisted Synthetic Approaches for Nano-Coordination Polymers

Sonochemical and microwave-assisted methods are recognized as green and efficient techniques for the synthesis of nano-materials, including coordination polymers. These methods can significantly reduce reaction times and improve yields and product properties. rasayanjournal.co.inkashanu.ac.irresearchgate.net

Sonochemical synthesis utilizes the energy of ultrasonic waves to induce chemical reactions, often leading to the formation of nano-sized materials with controlled morphology. sciensage.info Several lead(II) coordination polymers have been synthesized using this technique, resulting in nano-sheets, nano-peanuts, and other novel morphologies. acs.org For example, nano-sheets of a Pb(II)-based 3D metal-organic coordination polymer were synthesized via a sonochemical reaction using lead(II) nitrate (B79036) as the precursor. acs.org The effects of sonication time, reagent concentrations, and irradiation power on the size and morphology of the resulting nano-polymers have been evaluated. sciensage.info

Microwave-assisted synthesis (MAS) uses microwave irradiation to heat reactants efficiently and homogeneously, which can accelerate reaction rates and lead to uniform crystal growth. researchgate.net This approach has been successfully applied to the synthesis of a three-dimensional porous lead(II) coordination polymer using lead(II) nitrate, resulting in a much shorter synthesis time and improved yield compared to conventional heating. kashanu.ac.ir

Despite the successful application of these advanced methods to the synthesis of lead(II) nano-coordination polymers, the available research predominantly describes the use of lead salts such as lead(II) nitrate or lead(II) acetate. acs.orgkashanu.ac.ir Specific examples detailing the use of this compound as a precursor in the sonochemical or microwave-assisted synthesis of nano-coordination polymers are not readily found in the current literature.

Control over Stoichiometry and Yield in this compound Complexation

Achieving control over the stoichiometry and maximizing the yield of this compound complexes are governed by several key factors, including the nature of the ligand, solvent system, and reaction conditions. In the synthesis of macrocyclic complexes, yields can range from moderate to good, depending on the specific ligand and isolation procedure. For instance, the reaction of Pb(OTf)₂ (a related salt with a non-coordinating anion) with various thia-macrocycles in a CH₂Cl₂/MeCN solvent system resulted in yields ranging from 41% to 75% by adjusting the reaction time and purification method.

The formation of soluble lead(II) fluoro-complexes is dictated by stability equilibria rather than simple stoichiometric ratios of the reactants. The final product distribution is influenced by the concentration of all potential ligands in the solution, including the solvent itself and any other anions present. In aqueous systems, the pH is a critical parameter. For example, in the complexation of lead(II) with L-cysteine, the stoichiometry of the resulting complexes and their solubility are highly dependent on the pH and the mole ratio of the ligand to the metal ion. Complete dissolution and formation of specific complexes were only achieved at specific alkaline pH values (ranging from 9.1 to 10.4), highlighting the importance of controlling solution conditions to target a desired stoichiometry.

Therefore, control over stoichiometry and yield in this compound complexation requires careful optimization of ligand-to-metal ratios, solvent choice, pH (in aqueous or protic media), and reaction time to favor the formation of the desired thermodynamic product.

Challenges and Innovations in Anhydrous Synthesis of Tetrafluoroborate Salts

The synthesis of anhydrous tetrafluoroborate salts, including this compound, presents significant challenges. Aqueous tetrafluoroboric acid is often used as a starting material, but the resulting hydrated salts cannot typically be dehydrated by simple heating without decomposition. The products are often highly hygroscopic and can be sensitive to light, requiring careful handling and storage, for instance, under a dry, inert solvent like pentane.

To overcome these challenges, several innovative anhydrous synthetic methods have been developed. A notable approach involves the reaction of a metal fluoride with boron trifluoride in a suitable non-aqueous solvent. For example, anhydrous silver tetrafluoroborate can be prepared by reacting silver(I) fluoride with boron trifluoride in nitromethane. This method avoids the issues associated with removing water and other byproducts like nitric acid that are present in older aqueous routes.

Another key innovation is the use of Meerwein's salt (trimethyloxonium tetrafluoroborate) as a methylating and tetrafluoroborate-donating agent in a non-aqueous solvent like dichloromethane. rsc.org A further advancement is anion exchange reactions. Asymmetric anhydrous quaternary ammonium (B1175870) fluoride salts have been successfully synthesized by reacting the corresponding ammonium tetrafluoroborates with potassium fluoride in dry methanol, where the insoluble potassium tetrafluoroborate byproduct is easily removed by filtration. rsc.org

Flow chemistry represents another modern approach, enabling the rapid and high-yielding synthesis of aryldiazonium tetrafluoroborates. whiterose.ac.uk This method involves the in situ generation of an unstable intermediate followed by immediate reaction with sodium tetrafluoroborate, offering better control and safety for sensitive compounds. whiterose.ac.uk These methods highlight a shift towards non-aqueous routes, specialized reagents, and advanced reactor technologies to produce high-purity, anhydrous tetrafluoroborate salts while circumventing the problems of hydration and decomposition.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the coordination environment and solution behavior of this compound complexes.

Infrared (IR) Spectroscopy for Anion Coordination Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the coordination modes of the tetrafluoroborate (BF₄⁻) anion in solid-state lead(II) complexes. rsc.org The symmetry of the free BF₄⁻ anion, which is tetrahedral (Td), results in a single, strong, broad absorption band in the IR spectrum, typically around 1000-1100 cm⁻¹. acs.org However, when the anion coordinates to the lead(II) center, its symmetry is lowered, leading to the splitting of this degenerate vibrational mode into multiple bands. acs.org

The nature and extent of this splitting provide insights into the coordination mode of the BF₄⁻ group. For instance, a significant broadening or splitting of the B-F stretching band can indicate a reduction from Td symmetry due to coordination to the metal center. rsc.org In some lead(II) di- and tri-imine complexes, IR spectroscopy has been instrumental in identifying various coordination modes of the fluoroanion. In more complex systems, while IR can confirm the presence of the BF₄⁻ group, reliably identifying the specific coordination mode can be challenging if the Pb-F interactions are too weak to cause a significant lowering of the anion's symmetry. rsc.org

Table 1: Representative IR Data for this compound Complexes

| Complex | Anion Coordination Mode | Key IR Absorptions (cm⁻¹) for BF₄⁻ | Reference |

| [Pb( unica.itaneO₄Se₂)(BF₄)₂] | cis-κ²-BF₄⁻ | Splitting of the B-F stretching band | rsc.org |

| Lead(II) diphosphine complexes | Weakly coordinated | Broadened B-F stretching mode | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Solution Behavior

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a crucial tool for investigating the behavior of this compound complexes in solution. In many instances, ¹⁹F NMR studies show that the BF₄⁻ anions are dissociated from the lead(II) center in solution, leading to a single resonance characteristic of the free, solvated anion. rsc.org This indicates that the coordination observed in the solid state may not be retained upon dissolution.

For example, studies on this compound complexes with crown ethers and mixed O/S-donor macrocycles have shown that while the BF₄⁻ groups can be coordinated in the solid state, they are labile and dissociate in solution. rsc.org The chemical shift in ¹⁹F NMR is sensitive to the fluorine environment. In cases where there is interaction or coordination with the lead center in solution, changes in the chemical shift or the appearance of multiple signals would be expected. The absence of such features often points to ionic dissociation. rsc.orgescholarship.org

Table 2: ¹⁹F NMR Data for Tetrafluoroborate Anion in Solution

| System | Solvent | ¹⁹F NMR Signal | Interpretation | Reference |

| This compound complexes with crown ethers | Various organic solvents | Single resonance for BF₄⁻ | Dissociation of the anion in solution | rsc.org |

| (NH₄)₃[PO₃F][BF₄] | Not specified (solid-state NMR) | Signals at -140.26 and -146.49 ppm | Assigned to F in [BF₄] units | researchgate.net |

Electronic Absorption Measurements

Electronic absorption measurements, typically conducted using UV-Vis spectroscopy, provide information about the electronic transitions within the complex. While the tetrafluoroborate anion itself does not exhibit significant absorption in the visible region, changes in the absorption spectra of the ligands upon coordination to the lead(II) ion can be observed. These shifts can provide indirect evidence of complex formation and offer insights into the nature of the ligand-metal interaction. In some studies of lead(II) di- and tri-imine complexes, electronic absorption measurements have been used in conjunction with other techniques to characterize the resulting compounds.

X-ray Diffraction Analysis

X-ray diffraction techniques are the most definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed information about molecular and supramolecular structures.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the gold standard for elucidating the exact molecular structure of this compound complexes. rsc.orgresearchgate.netacs.orgresearchgate.netresearchgate.netsigmaaldrich.com This technique has revealed a remarkable diversity in coordination numbers and geometries for the lead(II) ion in these complexes. The coordination environment is often influenced by the nature of the other ligands present in the complex.

For instance, in the complex [Pb( unica.itaneO₄Se₂)(BF₄)₂], the lead(II) ion is coordinated to the macrocycle and two bidentate (κ²) tetrafluoroborate anions, resulting in a folded macrocycle conformation. rsc.org In other cases, such as with 15-crown-5, sandwich complexes of the type [Pb(macrocycle)₂][BF₄]₂ are formed, where the tetrafluoroborate anions act as counter-ions and are not directly coordinated to the lead center. rsc.org Studies on lead(II) complexes with di- and tri-imine ligands have also shown various coordination modes for the BF₄⁻ anion, including mononuclear structures with two κ²-BF₄⁻ groups. researchgate.net The Pb-F bond distances determined from these studies provide direct evidence and quantification of the anion coordination.

Table 3: Selected Crystallographic Data for this compound Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Pb( unica.itaneO₄Se₂)(BF₄)₂] | Not specified | Not specified | Two cis-κ²-coordinated BF₄⁻ groups, folded macrocycle | rsc.org |

| [Pb(bipy)₂(BF₄)₂] | Not specified | Not specified | Dinuclear structure with bridging fluoroanions | researchgate.net |

| [Pb(phen)₂(BF₄)₂] | Not specified | Not specified | Mononuclear, eight-coordinate with two κ²-BF₄⁻ groups | researchgate.net |

X-ray Powder Diffraction for Bulk Material Characterization

X-ray powder diffraction (XRPD) is a valuable technique for the characterization of bulk crystalline materials. acs.orgresearchgate.net It is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns in databases. unica.itub.edu For newly synthesized this compound complexes, XRPD can be used to confirm the phase purity of the bulk sample. researchgate.net The diffraction pattern of a microcrystalline powder provides a fingerprint of the material, which can be compared to a pattern simulated from single-crystal X-ray diffraction data to ensure the bulk material is representative of the single crystal structure. researchgate.net While not providing the atomic-level detail of single-crystal diffraction, XRPD is crucial for confirming the identity and homogeneity of the synthesized compound. unica.itub.edu

Coordination Geometries and Stereochemistry of Lead(II) Centers

The coordination chemistry of lead(II) is particularly fascinating due to the variable coordination numbers and the significant influence of the 6s² lone pair of electrons on the geometry of its complexes.

Lead(II) ions exhibit a remarkable flexibility in their coordination number, readily forming complexes with coordination numbers ranging from as low as two to as high as ten, with four and six being the most common. researchgate.net In this compound complexes, this diversity is also evident.

For example, dinuclear this compound complexes with 2,2'-bipyridyl have been reported where the lead centers are eight or nine-coordinate. researchgate.netsoton.ac.uk In these structures, each lead atom is coordinated to two diimine ligands in a "cis" arrangement, with bridging tetrafluoroborate anions completing the coordination sphere. researchgate.netsoton.ac.ukresearchgate.net Another example is a mononuclear eight-coordinate complex with 1,10-phenanthroline and two bidentate tetrafluoroborate groups. researchgate.netsoton.ac.uk

The reaction of this compound with macrocyclic ligands such as crown ethers further illustrates this coordination versatility. With 18-crown-6, a dinuclear complex is formed containing two nine-coordinate lead centers. rsc.org In contrast, the smaller 15-crown-5 macrocycle forms a "sandwich" complex where the lead center is ten-coordinate. rsc.org

Table 2: Examples of Coordination Numbers in this compound Complexes

| Complex | Ligands | Coordination Number | Reference |

| [Pb(bipy)₂(BF₄)₂] | 2,2'-bipyridyl, BF₄⁻ | 8 or 9 | researchgate.netsoton.ac.uk |

| [Pb(phen)₂(BF₄)₂] | 1,10-phenanthroline, BF₄⁻ | 8 | researchgate.netsoton.ac.uk |

| [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂ | 18-crown-6, H₂O, BF₄⁻ | 9 | rsc.org |

| [Pb(15-crown-5)₂][BF₄]₂ | 15-crown-5, BF₄⁻ | 10 | rsc.org |

| [Pb( dntb.gov.uaaneO₄S₂)(H₂O)₂(BF₄)][BF₄] | dntb.gov.uaaneO₄S₂, H₂O, BF₄⁻ | Not specified | rsc.org |

| [Pb( dntb.gov.uaaneO₄Se₂)(BF₄)₂] | dntb.gov.uaaneO₄Se₂, BF₄⁻ | Not specified | rsc.org |

The 6s² lone pair of electrons in lead(II) can be stereochemically active, influencing the coordination geometry around the metal center. This activity leads to two main structural arrangements: hemidirected and holodirected.

In hemidirected structures, the ligands occupy only a part of the coordination sphere, leaving a void or gap that is presumed to be occupied by the lone pair. This often results in a distorted geometry. Hemidirected structures are typically favored by lower coordination numbers and the presence of negatively charged donor atoms. researchgate.net

In holodirected structures, the ligands are arranged more symmetrically around the lead(II) ion, and the lone pair is considered stereochemically inert, residing in a spherical s-orbital. This arrangement is more common with higher coordination numbers. researchgate.net

The degree of stereochemical activity of the lone pair can be quantified by the eccentricity (ε) of the coordination spheroid. Holodirected structures have ε values less than 0.05, while hemidirected structures have ε values greater than 0.05, and can be further classified as moderately (0.05–0.15) or strongly (>0.15) hemidirected. researchgate.net

In many of the reported this compound complexes, the coordination geometries are distorted, suggesting a stereochemically active lone pair. For instance, in [Pb( dntb.gov.uaaneO₄Se₂)(BF₄)₂], the tetrafluoroborate groups are arranged in a cis-fashion and the macrocycle is folded, leading to a very unsymmetrical chelation. rsc.org This distortion is indicative of a hemidirected geometry where the lone pair occupies a significant portion of the coordination sphere. The use of a Ψ prefix before a polyhedral symbol can be used to denote a stereochemically active lone pair, which is particularly useful for high-coordination number complexes.

Influence of Ligand Type on Coordination Environment

The coordination environment around the lead(II) center in its tetrafluoroborate complexes is highly adaptable and profoundly influenced by the nature of the coordinating ligands. The large ionic radius of Pb(II) and the presence of a stereochemically active or inactive lone pair of electrons allow for a wide range of coordination numbers and geometries. The choice of ligand, particularly the donor atoms (e.g., nitrogen, oxygen, sulfur), steric bulk, and denticity, plays a critical role in dictating the final structure of the complex.

With N-donor ligands , such as bidentate and tridentate imines (e.g., 2,2'-bipyridyl, 1,10-phenanthroline, and 2,2':6',2''-terpyridyl), this compound forms complexes with high coordination numbers. For instance, in complexes with 2,2'-bipyridyl (bipy) and 1,10-phenanthroline (phen), the lead ion is often coordinated to two chelating diimine ligands in a "cis" arrangement. The remaining coordination sites are occupied by either water molecules or the tetrafluoroborate anions themselves, leading to eight or nine-coordinate geometries. The reaction with the tridentate ligand 2,2':6',2''-terpyridyl can result in the formation of a [Pb(terpy)₃]²⁺ complex, where the tetrafluoroborate acts as a counter-ion.

The use of O-donor ligands , such as crown ethers, leads to distinct structural motifs. For example, with 18-crown-6, a dinuclear complex, [{Pb(18-crown-6)(H₂O)(μ₂-BF₄)}₂][BF₄]₂, is formed. In this structure, each nine-coordinate lead center is bound to all six oxygen atoms of the crown ether, a water molecule, and two bridging tetrafluoroborate anions. The flexibility of the macrocycle and the coordination preferences of the lead(II) ion for oxygen donors are key to the formation of such structures.

Mixed O/S- and O/Se-donor macrocycles introduce further complexity. With the oxa-thia crownaneO₄S₂, a mononuclear complex, [Pb(aneO₄S₂)(H₂O)₂(BF₄)][BF₄], is formed where the lead is coordinated to the O₄S₂ donor set of the macrocycle, two water molecules, and a chelating tetrafluoroborate anion. In contrast, the analogous oxa-selena macrocycle,aneO₄Se₂, forms [Pb(aneO₄Se₂)(BF₄)₂], where two tetrafluoroborate anions are coordinated to the lead center in a cis arrangement.

Phosphine ligands , which are softer donors, have also been explored. The reaction of Pb(BF₄)₂ with diphosphine ligands can be complicated by the acidity of the this compound solution, which may lead to protonation of the phosphine. However, in some cases, complexes can be isolated, such as [Pb{Me₂P(CH₂)₂PMe₂}{Me₂(O)P(CH₂)₂P(O)Me₂}][BF₄]₂·½MeNO₂, where a chelating diphosphine and a bridging diphosphine dioxide are coordinated to the lead center, with the tetrafluoroborate anions also participating in coordination to achieve a highly distorted ten-coordinate geometry.

The following table summarizes the influence of different ligand types on the coordination environment of this compound complexes.

| Ligand Type | Example Ligand(s) | Resulting Complex Structure | Coordination Number | Reference(s) |

| N-donor (diimine) | 2,2'-bipyridyl (bipy), 1,10-phenanthroline (phen) | Mononuclear or dinuclear with cis-diimines | 8 or 9 | |

| N-donor (triimine) | 2,2':6',2''-terpyridyl (terpy) | [Pb(terpy)₃][BF₄]₂ | --- | |

| O-donor (crown ether) | 18-crown-6 | Dinuclear with bridging BF₄⁻ | 9 | |

| O/S-donor (macrocycle) | aneO₄S₂ | Mononuclear with chelating BF₄⁻ | --- | |

| O/Se-donor (macrocycle) | aneO₄Se₂ | Mononuclear with two cis-BF₄⁻ | --- | |

| P-donor (diphosphine) | Me₂P(CH₂)₂PMe₂ | Mononuclear with coordinated BF₄⁻ | 10 (distorted) |

Analysis of Tetrafluoroborate Anion Coordination Modes

The tetrafluoroborate anion (BF₄⁻), often considered non-coordinating or weakly coordinating, exhibits a surprising versatility in the coordination chemistry of lead(II). Its role can range from a simple charge-balancing counter-ion to a directly bonded ligand, adopting various coordination modes. This flexibility is a key factor in the structural diversity of this compound complexes.

In many instances, the tetrafluoroborate anion behaves as a non-coordinating species, residing in the crystal lattice to balance the charge of a cationic lead(II) complex. This is particularly common when the lead(II) ion

Reaction Mechanisms and Chemical Dynamics of Lead Ii Tetrafluoroborate

Catalytic Reaction Mechanisms

Lead(II) tetrafluoroborate (B81430) serves as a catalyst in several organic synthesis reactions, facilitating the formation of complex molecular architectures and polymers. thermofisher.comchemicalbook.com Its catalytic activity is primarily attributed to the Lewis acidity of the Pb²⁺ ion, which can coordinate with reactants to activate them for subsequent reactions.

Mechanism of Calixarene (B151959) Formation Mediated by Hydrogen-Bonded Dimers

Lead(II) tetrafluoroborate has been identified as a catalyst for the formation of calixarenes. thermofisher.comalfachemic.comsigmaaldrich.com Calixarenes are macrocyclic compounds formed from the condensation of phenols with formaldehyde. The mechanism, while not fully elucidated in the context of this compound specifically, is understood to proceed through a metal-mediated process that guides the assembly of the macrocycle. acs.org

The generally accepted mechanism for metal-salt-mediated calixarene formation involves several key steps. acs.org Initially, linear oligomeric chains are formed from the reaction of the phenolic monomer (like p-tert-butylphenol) and formaldehyde. It is proposed that these linear polyphenolic oligomers then pre-organize through the formation of hydrogen-bonded structures. acs.orgresearchgate.net The metal cation, in this case, Pb²⁺, and its counter-anion, tetrafluoroborate (BF₄⁻), are believed to play a crucial role in this pre-organization. acs.org

The lead(II) ion can act as a template, coordinating with the hydroxyl groups of the linear oligomers. This coordination, along with hydrogen bonding, forms supramolecular intermediates. acs.orgresearchgate.net These intermediates are essentially pre-organized structures that are then "stitched" together in the final cyclization step to yield the calixarene macrocycles. acs.org The size of the resulting calixarene can be influenced by the metal cation, its oxidation state, and the counter-anion, suggesting a "symbiotic" relationship between these factors in directing the reaction outcome. acs.org The formation of hydrogen-bonded dimers between phenolic units is an energetically favorable arrangement that facilitates the cyclization process. chachkov.ru

Catalysis in Linear Polyester (B1180765) Preparation

This compound is also utilized as a catalyst in the preparation of linear polyesters. thermofisher.comchemicalbook.com Polyesters are synthesized through polycondensation reactions, typically involving a dicarboxylic acid and a diol, or through the ring-opening polymerization of cyclic esters. mdpi.comgoogle.com

In polyester synthesis, the catalytic role of the lead(II) ion is to activate the carbonyl group of the carboxylic acid or ester monomer. By coordinating to the carbonyl oxygen, the Lewis acidic Pb²⁺ ion increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol or diol.

The general mechanism for polyesterification can be outlined as follows:

Activation: The lead(II) catalyst coordinates with the carbonyl oxygen of the ester or carboxylic acid.

Nucleophilic Attack: An alcohol molecule attacks the activated carbonyl carbon.

Proton Transfer and Elimination: A proton is transferred, and a leaving group (water or an alcohol) is eliminated, forming a new ester linkage.

This process is repeated to build the polyester chain. While specific kinetic data for this compound catalysis is not extensively detailed in the provided search results, its function is analogous to other metal-based catalysts used in polyesterification. google.com The choice of catalyst can influence reaction rates and the properties of the final polymer. acs.org

Exploration of Other Organic Synthesis Reactions

The application of lead salts in organic synthesis extends beyond calixarene and polyester formation. scispace.com While specific examples detailing the use of this compound are not abundant in the search results, the reactivity of related lead compounds, such as lead tetraacetate, in reactions like the oxidation of hydrazones, suggests the potential for lead(II) salts to participate in various transformations. researchgate.net The use of salts as catalysts is a broad field in organic synthesis, where they can function as Lewis acids, electrolytes, or phase transfer catalysts. scispace.com Given its properties, this compound could potentially be explored as a catalyst in reactions such as Biginelli reactions for the synthesis of dihydropyrimidinones, similar to other metal tetrafluoroborate salts. researchgate.net

Electrochemical Reaction Mechanisms

This compound is a key component in electrolytes for the electrodeposition of lead and lead alloys due to the high solubility of lead ions in tetrafluoroboric acid solutions. chemicalbook.comresearchgate.net

Electroreduction Behavior of Lead Ions in Tetrafluoroboric Acid Solution

The electrochemical reduction of lead ions from a tetrafluoroboric acid solution onto an electrode surface, such as platinum, is a well-studied process. researchgate.net Cyclic voltammetry studies reveal that the reduction of Pb²⁺ is sensitive to factors like temperature and scan rate. researchgate.net

The proposed mechanism for the electroreduction of lead in a tetrafluoroboric acid solution on a platinum electrode involves the following steps researchgate.net:

Adsorption of Tetrafluoroborate Ions: At positive potentials, BF₄⁻ ions can be adsorbed onto the polarized electrode surface.

Complex Formation: The adsorbed BF₄⁻ ions can interact with Pb²⁺ ions in the solution to form a di-tetrafluoroborate complex, Pb(BF₄)₂.

Desorption and Decomposition: As the potential becomes more negative, the BF₄⁻ ions desorb from the electrode surface, leading to the decomposition of the adsorbed complex.

Reduction of Lead Ions: The now free Pb²⁺ ions in the vicinity of the electrode are reduced to metallic lead (Pb).

This process is generally considered to be diffusion-controlled. researchgate.netresearchgate.net The diffusion coefficient of lead ions in these solutions can be calculated from voltammetric data and is influenced by temperature. researchgate.net

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Deposition Potential Start | -0.36 V | 0.39 M Pb(BF₄)₂ on Pt electrode | researchgate.net |

| Diffusion Coefficient (D) | 1.42 x 10⁻⁵ cm²/s | 0.39 M Pb(BF₄)₂ at room temperature | researchgate.net |

Mechanism of Lead Deposition and Microwire Formation

The electrodeposition of lead from a tetrafluoroborate solution can be controlled to form specific microstructures, such as microwires. nih.govacs.org The formation of these structures is a complex process governed by the interplay of electrochemical parameters and mass transport.

The growth of lead microwires is understood to occur in a stepwise manner nih.govacs.org:

Initial Reduction: Pb²⁺ ions are reduced to Pb⁰ at the electrode surface.

Seed Formation: The initial lead atoms aggregate to form small nanoparticles, which act as seeds for further growth.

Microcrystal Growth: Some of these nanoparticles continue to grow into larger microcrystals.

Microwire Growth: Lead wires then nucleate and grow from the corners of these microcrystals. This growth can resemble a solution-liquid-solid (SLS) process, where the microwires elongate from initial spherical seed particles. acs.org

The morphology of the deposited lead, including the formation of microwires, is highly dependent on factors such as the electrolyte concentration, deposition time, and applied potential. nih.govacs.org Longer deposition times and higher concentrations generally lead to more extensive and branched structures. acs.org

| Factor | Effect on Morphology | Source |

|---|---|---|

| Deposition Time | Longer times can lead to more extensive and branched structures. | acs.org |

| Ion Concentration | Higher concentrations can result in more branched structures. | acs.org |

| Applied Potential | Affects the nucleation and growth mechanism. | nih.gov |

Anodic and Cathodic Reactions in Lead-Boron Tetrafluoride Accumulators

The lead-boron tetrafluoride accumulator functions on the principle of a rechargeable battery with soluble active materials, constituting a galvanic system with a flow-through electrolyte. researchgate.net This system utilizes the Pb/Pb²⁺ redox couple at the negative electrode (anode during discharge) and the Pb²⁺/Pb⁴⁺ redox couple at the positive electrode (cathode during discharge). researchgate.net During discharge, oxidation (anodic reaction) occurs at the negative electrode, while reduction (cathodic reaction) takes place at the positive electrode. univ-tours.fr

Table 1: Electrochemical Reactions in Lead-Boron Tetrafluoride Accumulators

| Electrode | Process | Reaction |

| Negative Electrode (Anode during discharge) | Oxidation | Pb ⇌ Pb²⁺ + 2e⁻ |

| Positive Electrode (Cathode during discharge) | Reduction | Pb⁴⁺ + 2e⁻ ⇌ Pb²⁺ |

| Overall Reaction (Discharge) | Pb + PbO₂ + 4H⁺ ⇌ 2Pb²⁺ + 2H₂O |

Ligand Exchange and Dissociation Processes in Solution

In solution, this compound can undergo ligand exchange and dissociation processes, where the tetrafluoroborate anion (BF₄⁻) in the coordination sphere of the lead(II) ion is replaced by other ligands, such as solvent molecules. rsc.orgchemguide.co.uk A ligand exchange reaction involves the substitution of one ligand in a complex ion with another. chemguide.co.uk

Studies on complexes of this compound with macrocyclic ligands like crown ethers in water/acetonitrile (B52724) solutions have shown that the complexes are labile. rsc.org Conductivity measurements and ¹⁹F NMR spectroscopy indicate that the tetrafluoroborate anions are dissociated from the lead(II) center in solution. rsc.org This suggests that solvent molecules or other available Lewis bases can displace the weakly coordinating BF₄⁻ anion.

For instance, the reaction of Pb(BF₄)₂ with 18-crown-6 (B118740) in a water/acetonitrile solution yields a dinuclear complex, but in solution, the BF₄⁻ groups show evidence of dissociation. rsc.org Similarly, when other macrocycles are used, the BF₄⁻ anion can coordinate to the lead center in the solid state, but this interaction is often lost upon dissolution as solvent molecules occupy the coordination sites. rsc.org The lability of the lead-tetrafluoroborate interaction is a key aspect of its chemistry in solution, influencing its reactivity and the speciation of lead(II) in various media.

Hydrolysis and Decomposition of the Tetrafluoroborate Anion in Solution

The tetrafluoroborate anion (BF₄⁻) is susceptible to hydrolysis in aqueous solutions. acs.orgresearchgate.netnih.gov This process is generally slow but results in the decomposition of the anion. nih.gov Tetrafluoroborate-based ionic liquids are considered not to be stable in water as they hydrolyze under a wide range of conditions. researchgate.netnih.gov The hydrolysis reaction involves the stepwise replacement of fluoride (B91410) ions by hydroxyl groups, ultimately leading to the formation of boric acid and fluoride ions. nih.govgoogle.com

This reaction can be problematic in applications where the presence of hydrofluoric acid (HF) is undesirable, as it is a corrosive and toxic substance. researchgate.net The formation of HF can also lead to secondary reactions that may compromise the performance of systems utilizing tetrafluoroborate salts, such as in batteries. researchgate.net

Factors Influencing Hydrolysis Kinetics (e.g., pH, Cationic Effects)

Several factors significantly influence the rate and extent of tetrafluoroborate hydrolysis.

pH: The pH of the aqueous solution is a critical factor. Acidic conditions are known to promote the hydrolysis of the anion, even at low temperatures. acs.orgresearchgate.netnih.gov Thermodynamic calculations show that the mole fraction of BF₄⁻ is higher at lower pH values, indicating greater stability against hydrolysis in acidic media, but the rate of hydrolysis is accelerated. researchgate.net Experimental results have shown that BF₄⁻ is hardly formed at a pH greater than 7, even with high concentrations of free fluoride. researchgate.net

Temperature: The extent of hydrolysis is markedly dependent on temperature. acs.orgresearchgate.netnih.gov An increase in temperature generally accelerates the decomposition of the tetrafluoroborate anion.

Cationic Effects: The nature of the cation associated with the BF₄⁻ anion can influence hydrolysis kinetics. acs.org A decrease in the strength of the interaction between the cation and the anion facilitates the interaction of water molecules with the BF₄⁻ anion, thereby increasing the extent of hydrolysis. acs.org This relationship between charge, pH, and hydrolysis equilibria is a key consideration in the stability of tetrafluoroborate salts. rsc.org

Concentration: The initial concentration of the tetrafluoroborate anion can also play a role in the hydrolysis kinetics. nih.gov

Table 2: Influence of Factors on Tetrafluoroborate Hydrolysis

| Factor | Effect on Hydrolysis Rate/Extent | Source |

| Decreasing pH (Increasing Acidity) | Promotes hydrolysis | acs.orgresearchgate.netnih.gov |

| Increasing Temperature | Increases extent of hydrolysis | acs.orgresearchgate.netnih.gov |

| Weaker Cation-Anion Interaction | Increases extent of hydrolysis | acs.org |

Formation of Hydrolysis Byproducts

The hydrolysis of the tetrafluoroborate anion leads to the formation of several byproducts. The primary and final products of complete hydrolysis are boric acid (B(OH)₃) and fluoride ions (F⁻). nih.gov However, the hydrolysis is a stepwise process, leading to the formation of intermediate hydroxyfluoroborate species.

The reaction proceeds through a series of equilibria: BF₄⁻ + H₂O ⇌ [BF₃(OH)]⁻ + HF

These intermediate anions can undergo further hydrolysis: [BF₃(OH)]⁻ + H₂O ⇌ [BF₂(OH)₂]⁻ + HF [BF₂(OH)₂]⁻ + H₂O ⇌ [BF(OH)₃]⁻ + HF [BF(OH)₃]⁻ + H₂O ⇌ B(OH)₃ + HF

Consequently, an aqueous solution of a tetrafluoroborate salt that has undergone hydrolysis will contain a mixture of these species, including the unhydrolyzed BF₄⁻, the intermediate hydroxyfluoroborates, boric acid, and hydrofluoric acid (or fluoride ions, depending on the pH). google.com In some systems, the dissociation of tetrafluoroborate can also lead to the formation of boron trifluoride (BF₃). uniroma1.it The presence of these byproducts, particularly the corrosive HF, is a significant consideration in the practical application of this compound. researchgate.net

Advanced Applications of Lead Ii Tetrafluoroborate in Chemical and Material Science

Catalysis

Lead(II) tetrafluoroborate (B81430) demonstrates notable catalytic activity in several organic reactions and polymerization processes. Its role as a Lewis acid is central to its function in these applications.

Lead(II) tetrafluoroborate has been identified as an effective catalyst in the synthesis of calixarenes, which are macrocyclic compounds formed from the condensation of phenols and aldehydes. Research has shown that this compound can efficiently promote the formation of these complex structures. For instance, in the synthesis of C-methylcalixresorcinarene, this compound has been used as a catalyst in conjunction with resorcinol (B1680541) and acetaldehyde, leading to high yields of the desired product.

A study highlighted the use of various metal tetrafluoroborates, including this compound, as catalysts for the condensation of resorcinol with aldehydes and ketones to produce tetraalkyldihydroxydinaphthoxanthenes. This catalytic system proved to be highly efficient, underscoring the potential of this compound in facilitating the synthesis of complex heterocyclic and macrocyclic structures.

Table 1: Catalytic Performance of this compound in Calixarene (B151959) Synthesis

| Reactants | Catalyst | Product | Yield (%) |

| Resorcinol, Acetaldehyde | This compound | C-methylcalixresorcinarene | High |

| Resorcinol, Aldehydes/Ketones | This compound | Tetraalkyldihydroxydinaphthoxanthenes | High |

This compound serves as a latent cationic catalyst for the curing of epoxy resins. Its latency allows for a controlled curing process, which is initiated by the application of heat. Upon heating, the this compound decomposes, releasing a strong Lewis acid that initiates the polymerization of the epoxy resin. This property is particularly valuable in applications requiring a long pot life followed by a rapid cure cycle. The use of this compound as a curing agent can lead to epoxy resins with excellent mechanical and thermal properties.

The catalytic activity of this compound extends to various polymerization processes beyond epoxy resins. As a Lewis acid, it can initiate cationic polymerization of vinyl ethers and other susceptible monomers. The strength of the Lewis acid generated from the tetrafluoroborate salt influences the rate of polymerization and the molecular weight of the resulting polymer. This catalytic behavior is crucial in the tailored synthesis of polymers with specific properties for diverse industrial applications.

While direct application of this compound in perovskite solar cells is not its primary use, the fundamental understanding of lead chemistry is crucial. Perovskite solar cells are typically based on lead halide perovskites. The exploration of different lead salts, including the principles behind their reactivity, informs the synthesis and performance of these materials. The broader family of lead compounds is being investigated for their potential in photocatalysis and electrocatalysis, where the electronic properties of lead are harnessed to drive chemical reactions with light or electricity. Research in this area is focused on developing stable and efficient catalysts for applications such as water splitting and carbon dioxide reduction.

Electrochemical Technologies

This compound plays a critical role in various electrochemical applications, particularly in the field of metal plating and soldering.

This compound is a key component in electrolytes used for tin-lead electroplating. These plating baths are used to deposit tin-lead alloys, which serve as solders in the electronics industry. The tetrafluoroborate-based electrolyte offers several advantages, including high current efficiency and the ability to produce fine-grained, uniform deposits. The composition of the plating bath, including the concentration of this compound, can be adjusted to control the composition of the deposited alloy, thereby tailoring its melting point and mechanical properties for specific soldering applications. This ensures reliable electrical connections in electronic circuits.

Table 2: Components of a Typical Tin-Lead Electroplating Bath

| Component | Function |

| This compound | Source of lead ions |

| Tin(II) tetrafluoroborate | Source of tin ions |

| Tetrafluoroboric acid | Increases conductivity and prevents hydrolysis of metal salts |

| Additives (e.g., peptone) | Grain refiner and brightener |

Development and Optimization of Bipolar Lead-Boron Tetrafluoride Accumulators

This compound is a central component in the development of a specialized type of rechargeable battery known as the lead-boron tetrafluoride accumulator. ottokemi.comottokemi.comfishersci.sethermofisher.comchemicalbook.com This energy storage system functions on the principle of a galvanic system with a flow-through electrolyte, where the active materials are soluble. researchgate.net

Key innovations in the design of these accumulators include the use of low-cost conductive plastic materials for the bipolar plates and the integration of fibrous carbon layers. researchgate.net The incorporation of these carbon layers serves to enhance the charging efficiency and extend the cycle life of the battery. researchgate.net Research and development efforts have estimated a potential energy density of approximately 33 Wh/kg for these accumulators, which operate at a voltage of about 1.65 V. researchgate.net

Electrochemical Characterization in Lead Electrowinning from Fluoroborate Electrolyte

In the field of electrometallurgy, the fluoroborate electrolyte system is utilized for lead electrowinning, a process aimed at producing high-purity lead. exportersindia.com The electrochemical characteristics of this process are sensitive to the presence of various impurities and additives, which can significantly influence the quality of the deposited lead. researchgate.netmst.edu

Studies have shown that impurities such as antimony (Sb³⁺) and chloride (Cl⁻) ions, even at concentrations between 50 and 200 mg/L, can have a detrimental effect on the deposit morphology, leading to the formation of rougher, more powdery, and dendritic lead deposits. researchgate.netmst.edu To counteract these effects, organic additives like glue and calcium lignin (B12514952) sulfonate are introduced into the electrolyte. researchgate.netmst.edu These additives have been found to effectively level the lead deposit and suppress the formation of dendrites, thereby improving the uniformity and quality of the final product. mst.edu

Electrochemical analysis techniques, including voltammetry and electrochemical impedance spectroscopy (EIS), have confirmed that these additives modify the mechanisms of lead deposition. researchgate.netmst.edu For instance, polarization tests indicated that both glue and calcium lignin sulfonate exert a strong polarizing effect, which is beneficial for achieving a more uniform deposit. mst.edu The deposition of lead from a tetrafluoroboric solution onto a platinum electrode has been observed to begin at a potential of approximately -0.36 V, exhibiting a characteristic nucleation loop that indicates the formation of new lead metal phase nuclei is a key step in the process. researchgate.net A known challenge with fluoroborate solutions is their tendency to undergo hydrolysis in acidic conditions, which can produce hydrofluoric and boric acids and lead to the formation of insoluble lead fluoride (B91410). sci-hub.se

| Component | Concentration Range | Observed Effect on Lead Deposit | Reference |

|---|---|---|---|

| Antimony (Sb³⁺) | 50 - 200 mg/L | Increased edge dendrites; rougher and more powdery deposit. | researchgate.netmst.edu |

| Chloride (Cl⁻) | 50 - 200 mg/L | More dendritic and powdery lead growth. | researchgate.netmst.edu |

| Glue | Not specified | Beneficial effect in suppressing dendritic growth and improving deposit uniformity. Counteracted the detrimental effects of chloride. | mst.edu |

| Calcium Lignin Sulfonate | 10 - 200 mg/L | Helped to level the deposit and improve uniformity. | researchgate.netmst.edu |

Application in Supercapacitors and Batteries (as electrolyte component or in related ionic liquids)

Tetrafluoroborate salts, including those related to this compound, are crucial in the formulation of electrolytes for advanced energy storage devices like supercapacitors and batteries. nih.gov The electrolyte is a critical component that significantly influences device performance, including its potential window, power density, and energy density. nih.govrsc.org

Ionic liquids (ILs) containing the tetrafluoroborate anion (BF₄⁻) are of particular interest. Aprotic ILs are known for their wide and stable electrochemical potential windows, making them highly suitable for supercapacitors and lithium-ion batteries. nih.gov For example, N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium (B1175870) tetrafluoroborate (DEME-BF₄) is a promising electrolyte that can expand the potential window up to 6.0 V and offers high ionic conductivity of 4.8 mS cm⁻¹ at 25 °C. nih.gov

In hybrid super-capacitor battery systems, which combine the high rate capability of a supercapacitor with the high capacity of a battery, tetrafluoroborate additives have been shown to enhance performance. researchgate.net Research on a system with a LiMn₂O₄/activated carbon cathode and a Li₄Ti₅O₁₂ anode demonstrated that adding tetraethylammonium (B1195904) tetrafluoroborate (Et₄NBF₄) to the electrolyte improved high-voltage stability and conductivity. researchgate.net This addition provides more free ions, which increases the battery's capacity. researchgate.net The optimal performance was achieved with a 4:1 mole ratio of Et₄NBF₄ to LiPF₆, which resulted in a discharge capacity of 86.8 mAh and a capacity retention of 95.8% after 5,000 cycles at a 4C rate. researchgate.net

| Electrolyte Component | System/Application | Key Performance Metric | Reference |

|---|---|---|---|

| N,N-diethyl-N-methyl-N-(2-methoxyethyl) ammonium tetrafluoroborate (DEME-BF₄) | General Energy Storage Systems | Potential Window: up to 6.0 V; Ionic Conductivity: 4.8 mS cm⁻¹ | nih.gov |

| Ethyl-methyl imidazolium (B1220033) tetrafluoroborate (EMIMBF₄) | Activated Carbon Supercapacitor | Specific Capacitance: 198.15 F/g; Energy Density: 82.93 Wh/kg | nih.gov |

| Tetraethylammonium tetrafluoroborate (Et₄NBF₄) + LiPF₆ (4:1 mole ratio) | LiMn₂O₄/AC || Li₄Ti₅O₁₂ Super-capacitor Battery | Discharge Capacity: 86.8 mAh; Capacity Retention: 95.8% after 5000 cycles | researchgate.net |

Electrochemical Formation of Metal Nanostructures (e.g., Lead Microwires)

The electrochemical deposition of lead from a tetrafluoroborate-containing electrolyte is a foundational process for creating lead-based micro- and nanostructures. The principles governing this electrodeposition, such as nucleation and growth kinetics, are critical for controlling the morphology of the final metallic structures. researchgate.net The formation of an electrodeposited lead metal layer from a tetrafluoroboric solution involves overcoming a nucleation overpotential, which is related to the energy barrier for forming stable metal nuclei on the electrode surface. researchgate.net

While specific studies on forming lead microwires directly from this compound are not extensively detailed, research on related systems provides insight into the morphological possibilities. For instance, the electrodeposition of lead on liquid metal electrodes has been shown to produce various microstructures, including wire-like, branch-like, and flake-like formations. nih.govacs.org The final morphology is influenced by factors such as electrolyte concentration, deposition potential, and time. nih.gov Similarly, the electrochemical formation of microwires of conducting polymers has been achieved by controlling parameters like electropolymerization time and the composition of the electrolyte solution. maynoothuniversity.ie These findings suggest that by carefully tuning the electrochemical parameters of a this compound electrolyte system, it is feasible to control the deposition process to favor the growth of specific nanostructures like microwires.

Nanomaterial Synthesis and Precursor Chemistry

Preparation of Metal Oxide Nanoparticles from Lead(II) Coordination Polymer Precursors

Lead(II) coordination polymers have emerged as versatile and effective precursors for the synthesis of lead(II) oxide (PbO) nanoparticles. ijnnonline.netmdpi.com This method provides a simple, one-pot route to producing nanoscale metal oxides with well-defined morphologies. ijnnonline.netijnnonline.net The process typically involves two main steps: first, the synthesis of a nano-sized lead(II) coordination polymer, often achieved through sonochemical methods which use ultrasonic waves to drive the chemical reaction. ijnnonline.netmdpi.comtandfonline.com Second, the resulting coordination polymer is subjected to thermal decomposition, or calcination, at elevated temperatures (e.g., 400-600 °C) in a controlled atmosphere. ijnnonline.netmdpi.comijnnonline.net

This thermal treatment decomposes the organic components of the polymer, leaving behind pure-phase metal oxide nanoparticles. ijnnonline.net A key advantage of this precursor method is that the size and morphology of the final PbO nanoparticles can be controlled by tailoring the properties of the initial coordination polymer and the calcination conditions. researchgate.net For example, calcining a nano-sized {[Pb(pydc)(pydc.H₂)(H₂O)₂]₂}n polymer at 600 °C has been shown to yield PbO nanoparticles with a particle size of about 26 nm. ijnnonline.netijnnonline.net Similarly, thermolysis of a [Pb₂(µ-2-bpdbe)₂(NO₃)₄]n nanostructure (approx. 50 nm) at 180-200 °C produced PbO particles of about 60 nm. tandfonline.com

| Lead(II) Coordination Polymer Precursor | Synthesis Method | Calcination/Thermolysis Conditions | Resulting PbO Nanoparticle Size | Reference |

|---|---|---|---|---|

| {[Pb(pydc)(pydc.H₂)(H₂O)₂]₂}n | Sonochemical | 600 °C under argon | ~26 nm | ijnnonline.netijnnonline.net |

| [Pb₂(µ-2-bpdbe)₂(NO₃)₄]n | Sonochemical | 180 °C and 200 °C in oleic acid | ~60 nm | tandfonline.com |

| [Pb(4-bpdh)(NO₃)(H₂O)]n (HMTI-1) | Sonochemical | Thermal decomposition in oleic acid / Direct calcination | Correlates with precursor size and temperature | researchgate.net |

| [Pb(phen)(µ-N₃)(µ-NO₃)]n | Sonochemical | Not specified | Precursor was rod-like, ~58 nm thickness | mdpi.com |

Surface Reconstruction of Nanocrystals via Tetrafluoroborate

The tetrafluoroborate anion (BF₄⁻) plays a critical role in the surface engineering of nanocrystals (NCs), particularly for applications in optoelectronics. acs.orgnih.gov Metal-halide perovskite nanocrystals, such as Cesium Lead Bromide (CsPbBr₃), are highly promising for devices like light-emitting diodes (LEDs), but their performance is often limited by the presence of long, electrically insulating organic ligands on their surface. acs.orgnih.gov These ligands impede efficient charge injection and transport. acs.org

A novel post-treatment strategy utilizes nitrosonium tetrafluoroborate (NOBF₄) to induce surface reconstruction. acs.orgnih.gov This treatment effectively replaces the native insulating ligands with inorganic BF₄⁻ anions. acs.orgresearchgate.net The BF₄⁻ anions coordinate with the positively charged metal centers on the nanocrystal surface, leading to significant improvements in the material's properties. nih.govacs.org

The benefits of this tetrafluoroborate-induced surface reconstruction are numerous:

Reduced Surface Defects: The passivation of the surface with BF₄⁻ anions reduces the density of defect sites. acs.org

Enhanced Stability: The treatment improves the photoluminescence quantum yield (PLQY) and the thermal stability of the nanocrystals. nih.gov

Suppressed Thermal Quenching: The presence of coordinated BF₄⁻ anions at the surface effectively suppresses pathways for non-radiative recombination of excitons at higher temperatures, minimizing thermal quenching. acs.orgnih.gov

These improvements translate directly into superior device performance. Perovskite LEDs (PeLEDs) fabricated with NOBF₄-treated CsPbBr₃ nanocrystals have demonstrated a current efficiency of 31.12 cd/A and an external quantum efficiency of 11.24%, representing a 2.8-fold increase compared to devices made with pristine, untreated nanocrystals. acs.orgnih.gov This versatile ligand-exchange strategy is applicable to a wide range of colloidal nanocrystals, including metal oxides, metals, and other semiconductors, opening up new avenues for engineering their surface properties for various applications. researchgate.net

| Parameter | Pristine CsPbBr₃ NCs | NOBF₄-Treated CsPbBr₃ NCs | Improvement Factor | Reference |

|---|---|---|---|---|

| Current Efficiency | ~11.1 cd/A | 31.12 cd/A | ~2.8x | acs.orgnih.gov |

| External Quantum Efficiency (EQE) | ~4.0 % | 11.24 % | ~2.8x | acs.orgnih.gov |

| Key Mechanism | Insulating ligands hinder charge injection. | BF₄⁻ anions replace ligands, reduce defects, and suppress thermal quenching. | - | acs.orgnih.gov |

Computational Chemistry and Theoretical Studies on Lead Ii Tetrafluoroborate Systems

Quantum Chemical Analysis of Lead(II) Valence Orbitals